An In-depth Technical Guide to 1-(4-Piperidin-1-yl-phenyl)-ethylamine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Piperidin-1-yl-phenyl)-ethylamine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Piperidin-1-yl-phenyl)-ethylamine. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, grounded in established chemical principles and methodologies. While this specific molecule is not extensively cataloged in publicly available databases, its synthesis and properties can be confidently extrapolated from well-known chemical transformations and the behavior of analogous structures.
Introduction and Molecular Overview
1-(4-Piperidin-1-yl-phenyl)-ethylamine is a substituted phenethylamine derivative characterized by a piperidine ring attached to the para position of a phenyl ring, which in turn bears a 1-aminoethyl group. This unique combination of a tertiary amine (piperidine), an aromatic system, and a chiral primary amine center suggests a rich chemical profile and potential for biological activity. The presence of a chiral center at the alpha-carbon of the ethylamine side chain indicates that this compound can exist as a racemic mixture of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological properties.
The core structure is related to a broad class of phenethylamine compounds known for their activity within the central nervous system (CNS). The addition of the 4-piperidin-1-yl group significantly increases the molecular weight and lipophilicity compared to simpler phenethylamines, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | Based on analogous structures. |
| pKa | ~10.5 (for the ethylamine) | Predicted based on similar primary amines. The piperidine nitrogen will have a lower pKa. |
| Solubility | Soluble in organic solvents; likely forms water-soluble salts. | The basic amine groups allow for salt formation with acids. |
Synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
The most logical and efficient synthetic route to 1-(4-Piperidin-1-yl-phenyl)-ethylamine is through the reductive amination of the corresponding ketone, 4'-(piperidin-1-yl)acetophenone. This precursor is readily available or can be synthesized via nucleophilic aromatic substitution on 4'-fluoroacetophenone with piperidine. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1]
One of the classic and effective methods for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3][4]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(4-Piperidin-1-yl-phenyl)-ethylamine via the Leuckart reaction.
Detailed Experimental Protocol: Leuckart Reaction
Causality of Experimental Choices: The Leuckart reaction is chosen for its simplicity, employing readily available and inexpensive reagents. The high temperature is necessary to drive the reaction, which involves the in-situ formation of an imine followed by its reduction.[2] The final hydrolysis step is crucial for converting the intermediate N-formyl derivative to the desired primary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4'-(piperidin-1-yl)acetophenone with 2.0-3.0 equivalents of ammonium formate.
-
Heating: Heat the mixture to 160-185°C. The reaction is typically carried out neat (without a solvent).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
-
Reaction Quenching and Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. The resulting product is the N-formyl derivative of the target amine.
-
Hydrolysis: Add a solution of hydrochloric acid (e.g., 3M HCl) to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the formamide.
-
Isolation: Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods as described in the following section. The presence of the N-formyl intermediate can be confirmed by IR spectroscopy (strong C=O stretch around 1670 cm⁻¹) and mass spectrometry (molecular ion corresponding to C₁₄H₂₀N₂O) before the hydrolysis step.
Analytical Characterization
As no specific experimental data for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is readily available, the following characterization data is predicted based on the analysis of its structural analog, 1-phenylethylamine, and considering the electronic effects of the 4-piperidin-1-yl substituent.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The piperidin-1-yl group is an electron-donating group, which will influence the chemical shifts of the aromatic protons.
-
¹H NMR:
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Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.3 ppm). The protons ortho to the piperidine group will be shifted upfield compared to those ortho to the ethylamine group due to the stronger electron-donating effect of the piperidine nitrogen.
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Methine Proton (-CH(NH₂)-): A quartet around δ 4.1 ppm, coupled to the methyl protons.
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Methyl Protons (-CH₃): A doublet around δ 1.4 ppm, coupled to the methine proton.
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Piperidine Protons: Multiplets in the range of δ 1.5-1.7 ppm (for the β and γ protons) and δ 3.1-3.3 ppm (for the α protons adjacent to the nitrogen).
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the piperidine nitrogen will be significantly shifted downfield.
-
Methine Carbon (-CH(NH₂)-): A signal around δ 50-55 ppm.
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Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
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Piperidine Carbons: Signals for the α-carbons around δ 50 ppm and the β/γ carbons around δ 24-26 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.
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Base Peak: The most prominent peak is expected at m/z = 189, resulting from the loss of the methyl group (•CH₃), a characteristic fragmentation of α-methylbenzylamines.
-
Other Fragments: A significant fragment at m/z = 132 is also plausible, arising from cleavage of the C-C bond between the aromatic ring and the ethylamine side chain.
-
The fragmentation of phenethylamines upon electrospray ionization (ESI) can be complex, often involving the loss of NH₃ from the protonated molecule.[8]
Potential Applications and Pharmacological Context
The structural motifs within 1-(4-Piperidin-1-yl-phenyl)-ethylamine suggest several avenues for investigation in drug discovery and development.
Central Nervous System (CNS) Activity
The core phenethylamine structure is a well-established pharmacophore for a wide range of CNS-active drugs, including stimulants, hallucinogens, and antidepressants.[5] These compounds often exert their effects by modulating monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). The specific substitution pattern on the phenyl ring and the amine side chain dictates the compound's affinity and selectivity for various receptors and transporters. The 4-piperidin-1-yl group, being a bulky and lipophilic substituent, could significantly alter the pharmacological profile compared to simpler analogs.
Enzyme Inhibition
Derivatives of 4-aminophenyl compounds have been investigated as inhibitors of various enzymes. For instance, certain 4-amino-N-(4-aminophenyl)benzamide analogues have shown activity as inhibitors of DNA methylation.[9] The primary amine of the title compound could serve as a key interaction point with enzymatic targets.
Antimicrobial Properties
Cationic amphiphilic molecules, which this compound would be at physiological pH, are known to possess antimicrobial properties. They can interact with and disrupt the negatively charged membranes of bacteria. The combination of the lipophilic piperidinophenyl moiety and the cationic amino group could confer such activity.
As a Synthetic Building Block
The primary amine of 1-(4-Piperidin-1-yl-phenyl)-ethylamine provides a reactive handle for further chemical modifications. It can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, making it a valuable intermediate for the synthesis of more complex molecules and chemical libraries for screening purposes.[10][11]
Conclusion
1-(4-Piperidin-1-yl-phenyl)-ethylamine represents a novel chemical entity with significant potential for further investigation. Based on established chemical principles, a reliable synthetic route via the reductive amination of 4'-(piperidin-1-yl)acetophenone is proposed. While experimental data for this specific molecule is scarce, its analytical characteristics and potential biological activities can be reasonably predicted from its structural analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this promising compound in medicinal chemistry and materials science.
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